MRS1334

Beschreibung

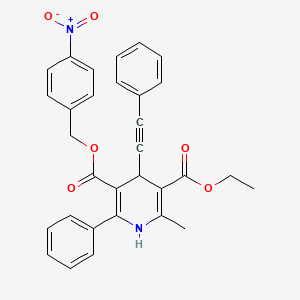

Structure

3D Structure

Eigenschaften

Molekularformel |

C31H26N2O6 |

|---|---|

Molekulargewicht |

522.5 g/mol |

IUPAC-Name |

3-O-ethyl 5-O-[(4-nitrophenyl)methyl] 2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C31H26N2O6/c1-3-38-30(34)27-21(2)32-29(24-12-8-5-9-13-24)28(26(27)19-16-22-10-6-4-7-11-22)31(35)39-20-23-14-17-25(18-15-23)33(36)37/h4-15,17-18,26,32H,3,20H2,1-2H3 |

InChI-Schlüssel |

QFLOJAMZLQXHFS-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(NC(=C(C1C#CC2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C |

Kanonische SMILES |

CCOC(=O)C1=C(NC(=C(C1C#CC2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MRS1334

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS1334 is a potent and highly selective antagonist of the human A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes, including inflammation, cancer, and cardiac function. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling consequences, and the experimental methodologies used for its characterization. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visually represented to facilitate understanding.

Core Mechanism of Action: Selective A3 Adenosine Receptor Antagonism

The primary mechanism of action of this compound is its high-affinity binding to the human A3 adenosine receptor, where it acts as a competitive antagonist. By occupying the receptor's binding site, this compound effectively blocks the binding of the endogenous agonist, adenosine, as well as other A3AR agonists. This antagonism prevents the conformational changes in the receptor that are necessary for the activation of downstream signaling cascades.

This compound exhibits remarkable selectivity for the human A3AR over other adenosine receptor subtypes (A1, A2A, and A2B), making it a valuable tool for elucidating the specific roles of the A3AR in cellular and physiological processes.[1]

Quantitative Data Presentation

The potency and selectivity of this compound have been quantified in various studies. The following table summarizes key quantitative data for this compound.

| Parameter | Species/Receptor | Value | Reference(s) |

| Ki (Binding Affinity) | Human A3 Adenosine Receptor | 2.69 nM | [1] |

| Rat A1 Adenosine Receptor | > 100 µM | [1] | |

| Rat A2A Adenosine Receptor | > 100 µM | [1] |

Downstream Signaling Pathways

The A3 adenosine receptor is primarily coupled to the Gαi subunit of heterotrimeric G proteins. Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the G protein can also activate other signaling pathways. This compound, by blocking A3AR activation, prevents these downstream signaling events. The key pathways affected by this compound's antagonism are detailed below.

Inhibition of the Adenylyl Cyclase/cAMP Pathway

Agonist activation of the A3AR leads to the Gαi-mediated inhibition of adenylyl cyclase, resulting in reduced production of the second messenger cAMP. This decrease in cAMP levels subsequently reduces the activity of protein kinase A (PKA). By antagonizing the A3AR, this compound prevents the agonist-induced decrease in intracellular cAMP, thereby maintaining PKA activity at its basal level.

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The A3AR has been shown to modulate the activity of the MAPK signaling cascade, including the extracellular signal-regulated kinase (ERK) pathway. Agonist stimulation of the A3AR can lead to the phosphorylation and activation of ERK1/2. As a competitive antagonist, this compound is expected to block agonist-induced ERK1/2 phosphorylation, thereby inhibiting downstream cellular responses such as proliferation and differentiation.

Regulation of the Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

Activation of the A3AR can also lead to the stimulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Agonist binding to the A3AR can trigger the phosphorylation and activation of Akt. By blocking the A3AR, this compound is predicted to inhibit agonist-induced Akt phosphorylation, thereby promoting apoptosis in certain cellular contexts.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of this compound for the A3AR.

-

Cell Culture and Membrane Preparation:

-

Culture cells stably expressing the human A3 adenosine receptor (e.g., HEK-293 or CHO cells) in appropriate media.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

-

-

Binding Assay Protocol:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled A3AR antagonist (e.g., [¹²⁵I]I-AB-MECA), and varying concentrations of this compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

-

cAMP Functional Assay

This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.

-

Cell Culture and Treatment:

-

Seed cells expressing the human A3AR into a 96-well plate and culture overnight.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of an A3AR agonist (e.g., IB-MECA) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercially available kit (e.g., ELISA, HTRF, or LANCE).

-

-

Data Analysis:

-

Plot the cAMP concentration against the concentration of this compound.

-

Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.

-

Western Blotting for MAPK and Akt Phosphorylation

This technique is used to assess the effect of this compound on agonist-induced phosphorylation of key signaling proteins.

-

Cell Culture and Treatment:

-

Culture A3AR-expressing cells to near confluence.

-

Serum-starve the cells to reduce basal signaling.

-

Pre-treat the cells with this compound for a specified time.

-

Stimulate the cells with an A3AR agonist for various time points.

-

-

Protein Extraction and Quantification:

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK1/2 or Akt.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total ERK1/2 or Akt to confirm equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Compare the levels of phosphorylation in the presence and absence of this compound to determine its inhibitory effect.

-

Conclusion

This compound is a highly potent and selective antagonist of the human A3 adenosine receptor. Its mechanism of action is centered on the competitive blockade of this receptor, leading to the inhibition of downstream signaling pathways, including the adenylyl cyclase/cAMP, MAPK/ERK, and PI3K/Akt pathways. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other A3AR modulators. A thorough understanding of its mechanism of action is crucial for its application as a research tool and for the potential development of A3AR-targeted therapeutics.

References

MRS1334: A Technical Guide to its Adenosine A3 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1334 is a potent and highly selective antagonist of the human adenosine (B11128) A3 receptor (A3R), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathophysiological processes.[1] The A3R is involved in inflammation, immune responses, and cardioprotection, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its binding affinities, functional antagonism, and the experimental protocols used for its characterization.

Data Presentation

Table 1: Binding Affinity of this compound at Human and Rat Adenosine Receptors

The following table summarizes the equilibrium dissociation constants (Ki) of this compound at various adenosine receptor subtypes. The data highlights the compound's remarkable selectivity for the human A3 receptor.

| Receptor Subtype | Species | Ki (nM) | Reference |

| A3 | Human | 2.69 | [1][2] |

| A1 | Rat | >100,000 | |

| A2A | Rat | >100,000 | |

| A1 | Human | Data not available | |

| A2A | Human | Data not available | |

| A2B | Human | Data not available |

Table 2: Functional Antagonism of this compound

At present, specific IC50 values for this compound from functional assays such as cAMP inhibition are not detailed in the available literature. However, its characterization as a competitive antagonist is supported by its ability to block the effects of A3R agonists. Further studies, including Schild analysis, would be beneficial to quantify its functional potency and confirm its mode of antagonism.

Signaling Pathways

The adenosine A3 receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (camp) levels.

Experimental Protocols

The characterization of this compound's selectivity relies on two primary experimental techniques: radioligand binding assays and functional cAMP assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells (e.g., HEK-293 or CHO) stably expressing the human adenosine receptor subtype of interest.

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Binding Assay:

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [125I]I-AB-MECA for A3R) and a range of concentrations of the unlabeled test compound (this compound).

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled agonist or antagonist.

-

Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression analysis.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional cAMP Assay

This assay is used to determine the functional potency of an antagonist by measuring its ability to inhibit the agonist-induced decrease in intracellular cAMP levels for Gi-coupled receptors.

Detailed Methodology:

-

Cell Culture:

-

Seed cells stably expressing the human A3 adenosine receptor into a multi-well plate and allow them to adhere and grow.

-

-

Assay Procedure:

-

Pre-incubate the cells with various concentrations of this compound for a defined period.

-

Add a fixed concentration of an A3R agonist (e.g., IB-MECA) to the wells. To measure the inhibition of adenylyl cyclase, the enzyme is typically stimulated with forskolin.

-

Incubate the plate for a specific time to allow for changes in intracellular cAMP levels.

-

-

cAMP Measurement:

-

Lyse the cells to release the intracellular contents.

-

Measure the concentration of cAMP in the cell lysates using a commercially available detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA). These assays are typically competitive immunoassays where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

-

-

Data Analysis:

-

Plot the percentage of inhibition of the agonist-induced response against the logarithm of the concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the maximal agonist effect, by fitting the data to a sigmoidal dose-response curve.

-

Conclusion

This compound is a highly potent and selective antagonist for the human adenosine A3 receptor. Its selectivity is demonstrated by its significantly lower affinity for other adenosine receptor subtypes. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other A3R-selective compounds. Further studies to determine its binding affinities at all human adenosine receptor subtypes and to quantify its functional potency through Schild analysis will provide a more complete understanding of its pharmacological profile, aiding in its development as a research tool and potential therapeutic agent.

References

MRS1334: A Comprehensive Technical Guide to its Interaction with the Human A3 Adenosine Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and mechanism of action of MRS1334, a potent and selective antagonist for the human A3 adenosine (B11128) receptor (A3AR). The document details the quantitative binding data, experimental protocols for Ki value determination, and the signaling pathways modulated by this compound.

Core Data Presentation: Binding Affinity of this compound

This compound exhibits high affinity for the human A3 adenosine receptor, with a consistently reported Ki value of 2.69 nM . Its selectivity for the human A3AR is significant, particularly when compared to other adenosine receptor subtypes in different species. The following table summarizes the binding affinity of this compound.

| Target Receptor | Species | Ki Value (nM) |

| A3 Adenosine Receptor (A3AR) | Human | 2.69 |

| A1 Adenosine Receptor (A1AR) | Rat | >100 |

| A2A Adenosine Receptor (A2AAR) | Rat | >100 |

Experimental Protocols: Determination of Ki Value

The Ki value of this compound for the human A3AR is typically determined through competitive radioligand binding assays. This method measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the receptor.

Cell Culture and Membrane Preparation

-

Cell Line: Human Embryonic Kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human A3 adenosine receptor are commonly used.

-

Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM for HEK-293) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Membrane Preparation:

-

Cultured cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes containing the A3AR.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.

-

Competitive Radioligand Binding Assay

-

Radioligand: The agonist [125I]N6-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide ([125I]I-AB-MECA) is a commonly used radioligand for the A3AR.

-

Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, and 1 mM EDTA.

-

Procedure:

-

The assay is performed in a 96-well plate format.

-

Cell membranes (containing a specific amount of protein, e.g., 20-50 µg) are incubated with a fixed concentration of the radioligand [125I]I-AB-MECA.

-

Increasing concentrations of the unlabeled competitor, this compound, are added to the wells.

-

To determine non-specific binding, a high concentration of a known A3AR agonist or antagonist (e.g., IB-MECA) is added to a set of wells.

-

The plate is incubated at room temperature for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis

-

The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.

-

The data are then plotted as the percentage of specific binding versus the log concentration of this compound, generating a sigmoidal competition curve.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Signaling Pathways and Mechanism of Action

The human A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi family of G proteins. As an antagonist, this compound blocks the downstream signaling pathways that are activated by A3AR agonists.

Human A3AR Signaling Pathway

Upon activation by an agonist, the human A3AR initiates a cascade of intracellular events:

-

Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][2]

-

Activation of Phospholipase C: In some cellular contexts, the A3AR can also couple to Gq proteins, which activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium levels and activation of protein kinase C (PKC).

-

MAPK/ERK Pathway Activation: The A3AR can also stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, often through the activation of phosphoinositide 3-kinase (PI3K).

This compound, by binding to the A3AR, prevents the conformational changes induced by agonists, thereby inhibiting these signaling cascades.

Mandatory Visualizations

Caption: Experimental workflow for determining the Ki value of this compound.

Caption: Antagonistic action of this compound on the A3AR signaling pathway.

References

An In-depth Technical Guide to the Biological Activity of MRS1334

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

MRS1334 is a potent and highly selective antagonist of the human adenosine (B11128) A3 receptor (A3AR).[1][2][3] With a Ki value of 2.69 nM for the human A3AR, it demonstrates significant selectivity over other adenosine receptor subtypes, such as the rat A1 and A2A receptors, where the Ki is greater than 100 μM.[1][3] This high affinity and selectivity make this compound a valuable pharmacological tool for investigating the physiological and pathological roles of the A3AR. Chemically, this compound is identified as 1,4-Dihydro-2-methyl-6-phenyl-4-(phenylethynyl)-3,5-pyridinedicarboxylic acid 3-ethyl-5-[(3-nitrophenyl)methyl] ester.[3]

Quantitative Data Presentation

Table 1: Binding Affinity of this compound for Adenosine Receptors

| Receptor Subtype | Species | Assay Type | Ligand | Ki (nM) | Reference |

| A3 | Human | Radioligand Binding | [125I]AB-MECA | 2.69 | [1][2][3] |

| A1 | Rat | Radioligand Binding | - | >100,000 | [1][3] |

| A2A | Rat | Radioligand Binding | - | >100,000 | [1][3] |

Signaling Pathways of the Adenosine A3 Receptor

The adenosine A3 receptor is a G protein-coupled receptor (GPCR) that can couple to multiple G protein families, including Gi/o, Gs, and Gq. This promiscuous coupling allows the A3AR to modulate a variety of downstream signaling cascades, leading to diverse cellular responses. The antagonism of this receptor by this compound would be expected to block these downstream effects.

Gi/o-Coupled Signaling Pathway

The canonical signaling pathway for the A3AR involves coupling to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Gq-Coupled Signaling Pathway

The A3AR can also couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the biological activity of A3AR antagonists like this compound are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human adenosine A3 receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Pellet the membranes by high-speed centrifugation and resuspend in a suitable assay buffer.

-

-

Binding Assay:

-

In a multi-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]AB-MECA), and a range of concentrations of the unlabeled competitor ligand (this compound).

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known A3AR agonist or antagonist.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

Protocol:

-

Cell Culture:

-

Culture cells expressing the human adenosine A3 receptor in a suitable multi-well plate and grow to a confluent monolayer.

-

-

Assay Procedure:

-

Pre-incubate the cells with various concentrations of this compound for a defined period.

-

Add a fixed concentration of an A3AR agonist (e.g., NECA or IB-MECA) along with a stimulator of adenylyl cyclase, such as forskolin, to all wells except the negative control.

-

Incubate for a specific time to allow for changes in intracellular cAMP levels.

-

-

cAMP Measurement:

-

Terminate the reaction and lyse the cells to release the accumulated cAMP.

-

Quantify the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen). These kits typically involve a competitive binding reaction between the cellular cAMP and a labeled cAMP derivative for a limited number of anti-cAMP antibody binding sites.

-

-

Data Analysis:

-

Generate a concentration-response curve by plotting the measured cAMP levels against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

-

Calcium Mobilization Assay

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

Protocol:

-

Cell Preparation:

-

Seed cells expressing the human adenosine A3 receptor in a black-walled, clear-bottom multi-well plate suitable for fluorescence measurements.

-

On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period to allow for de-esterification and intracellular trapping.

-

-

Assay Procedure:

-

Wash the cells to remove excess extracellular dye.

-

Add various concentrations of this compound to the wells and incubate for a short period.

-

Place the plate in a fluorescence plate reader capable of kinetic reads and automated liquid handling.

-

Inject a fixed concentration of an A3AR agonist that is known to elicit a calcium response.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity before and after the addition of the agonist in real-time. An increase in fluorescence indicates a rise in intracellular calcium.

-

Generate concentration-response curves by plotting the peak fluorescence response (or the area under the curve) as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced calcium mobilization.

-

Biological Activity in Specific Contexts

Effect on HDL Metabolism

A comprehensive search of the scientific literature did not yield any studies specifically investigating the effect of this compound on high-density lipoprotein (HDL) metabolism. While adenosine signaling, in general, has been implicated in various aspects of lipid metabolism and cardiovascular function, direct evidence linking the A3AR or its antagonists like this compound to HDL biology is currently lacking.

Effect on Platelet Aggregation

Similarly, no direct experimental evidence was found in the reviewed literature to suggest that this compound has an effect on platelet aggregation. Platelet aggregation is a complex process involving multiple receptors, including P2Y receptors which are activated by ADP. While adenosine receptors are present on platelets and can modulate their function, the specific role of the A3AR in this process and the effect of its antagonism by this compound have not been reported.

Conclusion

This compound is a well-characterized, potent, and highly selective antagonist for the human adenosine A3 receptor. Its high affinity makes it an invaluable tool for in vitro studies aimed at elucidating the role of the A3AR in various physiological and pathological processes. The provided experimental protocols offer a foundation for researchers to further investigate the functional consequences of A3AR antagonism. However, there is a notable lack of publicly available data on the functional antagonist potency (IC50/EC50 values) of this compound in cell-based assays. Furthermore, its effects on complex biological systems such as HDL metabolism and platelet aggregation remain unexplored. Future research in these areas would be crucial to fully understand the therapeutic potential and broader biological implications of this selective A3AR antagonist.

References

The Role of MRS1334 in A3 Adenosine Receptor Signal Transduction Pathways: A Technical Guide

Executive Summary: MRS1334 is a potent and highly selective antagonist for the human A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac function. As a competitive antagonist, this compound provides a crucial tool for researchers to investigate the intricate signaling cascades initiated by A3AR activation. This guide delineates the mechanism of action of this compound, details its effects on key signal transduction pathways, presents its pharmacological data, and provides standardized experimental protocols for its use in research.

Introduction to this compound

This compound is a synthetic, non-xanthine derivative belonging to the 1,4-dihydropyridine (B1200194) class of compounds.[1] Its chemical structure is 1,4-Dihydro-2-methyl-6-phenyl-4-(phenylethynyl)-3,5-pyridinedicarboxylic acid 3-ethyl-5-[(3-nitrophenyl)methyl] ester. It is distinguished by its high binding affinity and remarkable selectivity for the human A3 adenosine receptor over other adenosine receptor subtypes (A1, A2A, and A2B).[2][3] This selectivity makes it an invaluable pharmacological tool for isolating and studying A3AR-specific functions. However, it is critical to note that this compound exhibits significant species-dependent differences in affinity, showing potent antagonism at the human A3AR but weak or incomplete activity at rodent (mouse and rat) A3ARs.

Pharmacological Profile

The efficacy of a receptor antagonist is quantified by its binding affinity, typically represented by the inhibition constant (Ki). The Ki value indicates the concentration of the antagonist required to occupy 50% of the receptors in the absence of the native ligand. A lower Ki value signifies a higher binding affinity.

Data Presentation: Binding Affinity of this compound

The quantitative data below summarizes the binding affinity of this compound for various adenosine receptor subtypes, highlighting its selectivity for the human A3 receptor.

| Receptor Subtype | Species | Binding Affinity (Ki) | Reference |

| A3 | Human | 2.69 nM | |

| A1 | Rat | >100 µM | |

| A2A | Rat | >100 µM | |

| A3 | Rat | 3.85 µM (incomplete inhibition) | |

| A3 | Mouse | Incomplete inhibition |

Mechanism of Action and Signal Transduction Pathways

A3 Adenosine Receptor (A3AR) Signaling

The A3AR is predominantly coupled to the Gi/o family of heterotrimeric G proteins. Activation of A3AR by an agonist, such as the endogenous ligand adenosine or a synthetic agonist like 2-Cl-IB-MECA, triggers a cascade of intracellular events:

-

Inhibition of Adenylyl Cyclase: The primary signaling pathway for Gi-coupled receptors involves the inhibition of the enzyme adenylyl cyclase (AC). This action reduces the conversion of ATP to cyclic AMP (cAMP), leading to a decrease in intracellular cAMP levels. cAMP is a critical second messenger that activates Protein Kinase A (PKA) and other effectors.

-

Stimulation of Phospholipase C: A3AR activation can also lead to the stimulation of Phospholipase C (PLC), often via the Gβγ subunits of the dissociated G protein. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

These pathways can subsequently influence downstream effectors, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which regulates cell proliferation, differentiation, and apoptosis.

References

The Discovery and Development of MRS1334: A Selective Adenosine A3 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MRS1334 is a potent and highly selective antagonist of the human adenosine (B11128) A3 receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound. It details its chemical properties, binding affinity, and in vitro functional activity. The document also outlines the experimental protocols utilized in its evaluation and explores the signaling pathways through which it exerts its effects. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development who are interested in the therapeutic potential of targeting the A3 adenosine receptor.

Introduction

The adenosine A3 receptor (A3AR) is a member of the P1 family of purinergic G protein-coupled receptors (GPCRs).[1] Upon activation by its endogenous ligand, adenosine, the A3AR couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (camp) levels.[2] This signaling cascade modulates a wide range of cellular responses, making the A3AR an attractive target for therapeutic intervention in various disease states.

The development of selective antagonists for the A3AR has been a key objective in drug discovery to probe the receptor's physiological roles and explore its therapeutic potential. This compound emerged from a focused effort to develop potent and selective A3AR antagonists from the 1,4-dihydropyridine (B1200194) (DHP) chemical class, which were initially recognized as L-type calcium channel blockers.[3] Through systematic chemical modifications, researchers successfully enhanced the affinity and selectivity for the A3AR while eliminating the calcium channel activity, leading to the discovery of this compound.[3]

Chemical Properties and Synthesis

This compound is chemically identified as 1,4-Dihydro-2-methyl-6-phenyl-4-(phenylethynyl)-3,5-pyridinedicarboxylic acid 3-ethyl-5-[(3-nitrophenyl)methyl] ester.[4][5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 3-ethyl 5-[(3-nitrophenyl)methyl] 2-methyl-6-phenyl-4-(phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylate |

| Molecular Formula | C31H26N2O6 |

| Molecular Weight | 522.56 g/mol [6] |

| CAS Number | 192053-05-7[6] |

| Purity | ≥98% (HPLC)[6] |

| Solubility | Soluble to 100 mM in DMSO[7] |

In Vitro Pharmacology

The pharmacological profile of this compound has been primarily characterized through in vitro radioligand binding and functional assays.

Binding Affinity

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. For this compound, these assays were conducted using cell membranes from HEK-293 or CHO cells stably expressing the recombinant human or rat adenosine receptors.[4][7] The standard radioligand used for the A3AR is the agonist [125I]I-AB-MECA.[4][7]

Table 2: Binding Affinity (Ki) of this compound at Adenosine Receptor Subtypes

| Receptor Subtype | Species | Ki (nM) |

| A3 | Human | 2.69[4][7] |

| A1 | Rat | >100,000 (>100 µM)[4][7] |

| A2A | Rat | >100,000 (>100 µM)[4][7] |

| A3 | Rat | 3,850 (3.85 µM)[3][8] |

The data clearly demonstrates the high affinity and selectivity of this compound for the human A3 adenosine receptor over the rat A1 and A2A subtypes. It is important to note that while potent at the human A3 receptor, this compound exhibits significantly lower affinity for the rat A3 receptor.[3][8] Furthermore, studies have reported incomplete inhibition of [125I]I-AB-MECA binding to mouse and rat A3ARs at higher concentrations of this compound, which may be attributed to its hydrophobicity or aggregation in solution.[8]

Functional Antagonism

Functional assays are essential to confirm that the binding of a ligand to its receptor translates into a biological response. As an antagonist, this compound is expected to block the effects of A3AR agonists. The primary functional assay used to characterize this compound is the adenylyl cyclase inhibition assay, which measures the downstream effect of A3AR activation.

In this assay, activation of the Gi-coupled A3AR by an agonist (e.g., Cl-IB-MECA) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This compound has been shown to block this agonist-induced decrease in cAMP, confirming its role as a functional antagonist.[9] While specific IC50 values for this compound in functional assays are not consistently reported in the literature, its antagonist activity is well-established.

Mechanism of Action and Signaling Pathway

The A3 adenosine receptor is a class A G protein-coupled receptor. The binding of an agonist to the A3AR induces a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gi/o family.[2] This activation results in the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP concentration leads to reduced activity of protein kinase A (PKA) and subsequent downstream signaling events. This compound, as a competitive antagonist, binds to the A3AR and prevents the binding of agonists, thereby blocking the initiation of this signaling cascade.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GitHub - cdd/bioassay-express: BioAssay Express by Collaborative Drug Discovery [github.com]

- 5. 1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID 3-ETHYL-5-[(3-NITROPHENYL)METHYL] ESTER | 192053-05-7 [chemnet.com]

- 6. rndsystems.com [rndsystems.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

MRS1334 as a Pharmacological Probe: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1334 is a potent and highly selective antagonist of the human A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor (GPCR) belonging to the P1 family of purinergic receptors. Its high affinity and selectivity make it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the A3AR. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its use in key in vitro and in vivo assays, and a summary of relevant quantitative data. The information presented here is intended to assist researchers, scientists, and drug development professionals in effectively utilizing this compound as a pharmacological probe.

Core Properties of this compound

This compound, with the chemical name 1,4-Dihydro-2-methyl-6-phenyl-4-(phenylethynyl)-3,5-pyridinedicarboxylic acid 3-ethyl-5-[(3-nitrophenyl)methyl] ester, is a non-xanthine derivative that acts as a competitive antagonist at the human A3AR.

| Property | Value | Reference |

| Chemical Formula | C₃₁H₂₆N₂O₆ | [1] |

| Molecular Weight | 522.56 g/mol | [1] |

| Solubility | Soluble to 100 mM in DMSO | [1] |

| Purity | ≥98% (HPLC) | [2] |

| Storage | Desiccate at -20°C | [2] |

| CAS Number | 192053-05-7 | [2] |

Pharmacological Profile

This compound exhibits high affinity for the human A3AR with a Ki value of 2.69 nM.[2][3] It displays significant selectivity over other adenosine receptor subtypes, with Ki values greater than 100 µM for rat A1 and A2A receptors, making it a highly specific tool for studying the A3AR.[2][3]

| Receptor Subtype | Binding Affinity (Ki) | Species | Reference |

| A3 | 2.69 nM | Human | [2][3] |

| A1 | > 100 µM | Rat | [2][3] |

| A2A | > 100 µM | Rat | [2][3] |

| A3 | 3.85 µM | Rat | [4] |

It is important to note the species-dependent variation in the affinity of this compound. While highly potent at the human A3AR, it shows significantly weaker affinity for the rat A3AR.[4] Studies have also shown incomplete inhibition of radioligand binding to mouse and rat A3ARs at higher concentrations, which may be attributed to its high hydrophobicity.[4]

Signaling Pathways Modulated by this compound

The A3 adenosine receptor primarily couples to the Gi family of G proteins. Activation of the A3AR by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a competitive antagonist, blocks this agonist-induced signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to characterize the A3 adenosine receptor.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of this compound for the A3 adenosine receptor.

Workflow:

Detailed Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human A3 adenosine receptor.

-

Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4) and determine protein concentration using a BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in a final volume of 200 µL:

-

50 µL of cell membrane suspension (20-40 µg of protein).

-

50 µL of various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle (for total binding).

-

50 µL of a non-selective adenosine agonist (e.g., 100 µM NECA) for determining non-specific binding.

-

50 µL of a suitable radioligand for the A3AR, such as [¹²⁵I]I-AB-MECA (final concentration ~0.1 nM).

-

-

Incubate the plate at 25°C for 90 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.

Workflow:

Detailed Methodology:

-

Cell Culture and Plating:

-

Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human A3 adenosine receptor.

-

Plate the cells in a 96-well plate at a density of 20,000 cells/well and incubate overnight.

-

-

Assay Procedure:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells for 30 minutes at 37°C with various concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) in stimulation buffer containing a phosphodiesterase inhibitor like 0.5 mM IBMX.

-

Stimulate the cells by adding a fixed concentration of an A3AR agonist (e.g., the EC₈₀ concentration of NECA) and a fixed concentration of forskolin (e.g., 1 µM) to all wells except the basal control.

-

Incubate for 30 minutes at 37°C.

-

-

cAMP Detection:

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate dose-response curves by plotting the cAMP levels against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value for this compound.

-

For Schild analysis, perform the assay with a range of agonist concentrations in the presence of different fixed concentrations of this compound. Plot log(dose ratio - 1) against log[this compound] to determine the pA₂ value, which represents the negative logarithm of the antagonist's dissociation constant. A slope of 1 in the Schild plot is indicative of competitive antagonism.[5][6][7]

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by the A3AR and the inhibitory effect of this compound.

Workflow:

Detailed Methodology:

-

Membrane Preparation:

-

Prepare cell membranes from cells expressing the A3AR as described in the radioligand binding assay protocol.

-

-

Assay Procedure:

-

In a 96-well plate, add the following to each well in a final volume of 100 µL of assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4):

-

20 µL of cell membranes (10-20 µg of protein).

-

20 µL of various concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

-

20 µL of GDP (final concentration 10 µM).

-

-

Pre-incubate for 15 minutes at 30°C.

-

Add 20 µL of an A3AR agonist (e.g., NECA, final concentration 1 µM) to stimulated wells. Add buffer to basal wells.

-

Add 20 µL of [³⁵S]GTPγS (final concentration 0.1 nM).

-

Incubate for 60 minutes at 30°C.

-

-

Filtration and Counting:

-

Terminate the reaction by rapid filtration through glass fiber filters (Whatman GF/B).

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the net agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding from the agonist-stimulated binding.

-

Plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value for this compound.

-

In Vivo Applications

This compound has been utilized in various in vivo models to investigate the role of the A3AR in different physiological and pathological processes.

Cardiovascular Studies

To assess the effect of this compound on cardiovascular parameters, it can be administered to animal models, and changes in heart rate, blood pressure, and electrocardiogram (ECG) can be monitored.[6][8][9]

Example Experimental Design:

-

Animal Model: Anesthetized rats or mice.

-

Instrumentation: Catheters implanted for drug administration and blood pressure measurement. ECG electrodes for monitoring cardiac electrical activity.

-

Procedure:

-

Administer a baseline infusion of saline.

-

Administer an A3AR agonist (e.g., Cl-IB-MECA) to induce a cardiovascular response (e.g., bradycardia).

-

Administer this compound prior to or following the agonist to assess its ability to block or reverse the agonist's effects.

-

Continuously record heart rate, blood pressure, and ECG throughout the experiment.

-

-

Data Analysis: Compare cardiovascular parameters before and after drug administration to determine the antagonistic effect of this compound.

Neutrophil Function Assays

The A3AR is expressed on neutrophils and is involved in modulating their function. This compound can be used to study the role of the A3AR in neutrophil chemotaxis and phagocytosis.

Neutrophil Chemotaxis Assay (Boyden Chamber): [10]

-

Neutrophil Isolation: Isolate neutrophils from fresh human or animal blood.

-

Assay Setup:

-

Place a chemoattractant (e.g., fMLP or an A3AR agonist) in the lower chamber of a Boyden chamber.

-

Place the isolated neutrophils in the upper chamber, separated by a microporous membrane.

-

Add this compound to the upper chamber with the neutrophils to assess its effect on migration.

-

-

Incubation: Incubate the chamber at 37°C to allow neutrophil migration.

-

Quantification: Count the number of neutrophils that have migrated to the lower chamber.

-

Data Analysis: Compare the number of migrated cells in the presence and absence of this compound to determine its inhibitory effect on chemotaxis.

Conclusion

This compound is a powerful and selective pharmacological probe for the human A3 adenosine receptor. Its high affinity and specificity make it an essential tool for in vitro and in vivo studies aimed at understanding the function of this receptor in health and disease. This technical guide provides a foundation for researchers to effectively design and execute experiments using this compound, thereby facilitating further discoveries in the field of purinergic signaling and drug development. It is crucial to consider the species-specific differences in affinity when designing and interpreting experiments. The detailed protocols and workflows presented herein should serve as a valuable resource for the scientific community.

References

- 1. criver.com [criver.com]

- 2. MRS 1334 (1385) by Tocris, Part of Bio-Techne [bio-techne.com]

- 3. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo Magnetic Resonance Spectroscopy Methods for Investigating Cardiac Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 7. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Threshold analysis of selected dose-response data for endocrine active chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cosmobio.co.jp [cosmobio.co.jp]

- 10. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Function of A3 Adenosine Receptors with MRS1334: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The A3 adenosine (B11128) receptor (A3AR) is a G protein-coupled receptor (GPCR) that has garnered significant attention as a therapeutic target for a range of pathologies, including inflammatory diseases, cancer, and ischemic conditions.[1][2] Understanding the intricate signaling mechanisms and physiological functions of A3AR is paramount for the development of novel therapeutics. MRS1334, a potent and highly selective antagonist for the human A3AR, serves as an invaluable pharmacological tool for elucidating the receptor's role in various biological processes.[1][3][4] This technical guide provides a comprehensive overview of the A3AR, its signaling pathways, and detailed experimental protocols for utilizing this compound to probe its function.

A3 Adenosine Receptor (A3AR) Overview

The A3AR is one of four subtypes of adenosine receptors (A1, A2A, A2B, and A3) and is encoded by the ADORA3 gene. It is expressed in various tissues and cell types, with notably high levels in inflammatory cells. A3AR activation by its endogenous ligand, adenosine, initiates a cascade of intracellular signaling events primarily through its coupling to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Beyond cAMP modulation, A3AR activation can also stimulate the phospholipase C (PLC) pathway and mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase 1/2 (ERK1/2). The multifaceted nature of A3AR signaling contributes to its diverse and sometimes paradoxical physiological effects, which can be either pro-inflammatory or anti-inflammatory depending on the cellular context and duration of activation.

This compound: A Selective A3AR Antagonist

This compound is a non-xanthine derivative characterized as a potent and selective competitive antagonist of the human A3AR. Its high affinity for the human A3AR, with reported Ki values in the low nanomolar range, and significant selectivity over other adenosine receptor subtypes make it an ideal tool for dissecting A3AR-specific functions.

Data Presentation: Pharmacological Properties of this compound

The following tables summarize the quantitative data for this compound, providing a clear comparison of its binding affinity and functional potency.

| Compound | Receptor Subtype | Species | K_i_ (nM) | Assay Type | Reference |

| This compound | A3 | Human | 2.69 | Radioligand Binding | |

| This compound | A1 | Rat | >100,000 | Radioligand Binding | |

| This compound | A2A | Rat | >100,000 | Radioligand Binding |

| Compound | Functional Assay | Cell Line | Parameter | Value | Reference |

| This compound | cAMP Accumulation | CHO-hA3AR | pA2 | 8.1 |

A3AR Signaling Pathways

Activation of the A3AR initiates a complex network of intracellular signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase through Gi protein coupling. However, the receptor can also signal through other G proteins and G protein-independent pathways.

Caption: A3 Adenosine Receptor Signaling Pathways.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the function of A3AR using this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the A3AR.

Caption: Radioligand Binding Assay Workflow.

Detailed Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the human A3AR.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Cell membrane preparation (typically 20-50 µg of protein).

-

A fixed concentration of the radioligand, such as [¹²⁵I]N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide ([¹²⁵I]AB-MECA) (e.g., 0.15 nM).

-

Varying concentrations of this compound or vehicle.

-

For non-specific binding control wells, add a high concentration of a non-radiolabeled A3AR agonist (e.g., 1 µM IB-MECA).

-

-

Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.

-

Plot the specific binding as a function of the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.

Caption: cAMP Functional Assay Workflow.

Detailed Methodology:

-

Cell Culture:

-

Seed CHO cells stably expressing the human A3AR into a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).

-

Add a solution containing a fixed concentration of an adenylyl cyclase activator, forskolin (e.g., 10 µM), and a fixed concentration of an A3AR agonist, such as 5'-N-Ethylcarboxamidoadenosine (NECA) or IB-MECA (typically at its EC80 concentration).

-

Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

-

To determine the nature of the antagonism (competitive vs. non-competitive) and the antagonist's affinity (pA2), perform a Schild analysis. This involves generating agonist dose-response curves in the presence of several fixed concentrations of this compound. The dose-ratios are then plotted against the logarithm of the antagonist concentration. A linear plot with a slope of 1 is indicative of competitive antagonism, and the x-intercept provides the pA2 value.

-

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the A3AR and the ability of this compound to block this activation.

Caption: GTPγS Binding Assay Workflow.

Detailed Methodology:

-

Membrane Preparation:

-

Prepare cell membranes from CHO or HEK-293 cells expressing the human A3AR as described in the radioligand binding assay protocol.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Cell membrane preparation.

-

A fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (to reduce basal binding).

-

Varying concentrations of this compound or vehicle.

-

A fixed concentration of an A3AR agonist (e.g., IB-MECA) to stimulate G protein activation.

-

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

-

Separation and Quantification:

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the amount of bound [³⁵S]GTPγS on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound as a function of the logarithm of the this compound concentration to determine its IC50 for inhibiting agonist-stimulated G protein activation.

-

Conclusion

This compound is a powerful and selective tool for the pharmacological investigation of the A3 adenosine receptor. The detailed protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at understanding the multifaceted role of A3AR in health and disease. By employing these methodologies, scientists can further unravel the complexities of A3AR signaling and contribute to the development of novel therapeutic strategies targeting this important receptor.

References

- 1. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]

- 4. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Study of the P2Y1 Receptor

A Note on Compound Selection: Initial interest in MRS1334 for studying the P2Y1 receptor should be redirected. Extensive pharmacological data confirms that this compound is a potent and highly selective antagonist of the adenosine (B11128) A3 receptor, with a Ki value of 2.69 nM for the human A3 receptor and over 100 µM for rat A1 and A2A receptors.[1] There is no scientific literature to support its use as a tool for investigating the P2Y1 receptor.

For rigorous and reproducible studies of P2Y1 receptor pharmacology, it is imperative to use validated and selective antagonists. This guide will focus on two such compounds: MRS2500 and MRS2179 , which are well-characterized, potent, and selective antagonists of the P2Y1 receptor.[2][3] MRS2500, in particular, is highlighted due to its high potency and stability, making it a valuable tool for both in vitro and in vivo studies.[4]

Introduction to the P2Y1 Receptor

The P2Y1 receptor is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors. It is primarily activated by the endogenous nucleotide adenosine diphosphate (B83284) (ADP). The P2Y1 receptor is coupled to Gq/11 proteins, and its activation initiates a signaling cascade that plays a crucial role in various physiological and pathophysiological processes, most notably platelet aggregation and thrombosis. Consequently, the P2Y1 receptor is a significant target for the development of novel antithrombotic therapies.

Core Pharmacology of P2Y1 Receptor Antagonists

The primary tools for the pharmacological investigation of the P2Y1 receptor are competitive antagonists that prevent ADP from binding and activating the receptor. This guide focuses on MRS2500 and MRS2179, both nucleotide analogues that have been instrumental in elucidating the function of the P2Y1 receptor.

Data Presentation: Quantitative Pharmacology

The following tables summarize the key pharmacological parameters of MRS2500 and MRS2179, providing a basis for experimental design and data interpretation.

Table 1: Affinity and Potency of P2Y1 Receptor Antagonists

| Compound | Receptor Target | Assay Type | Species | Ki (nM) | IC50 (nM) | KB (nM) | Reference |

| MRS2500 | Human P2Y1 | Radioligand Binding ([125I]MRS2500) | Human | 1.2 | - | - | |

| Human P2Y1 | Radioligand Binding | Human | 0.78 | - | - | ||

| Human P2Y1 | Platelet Aggregation (ADP-induced) | Human | - | 0.95 | - | ||

| Human P2Y1 | Calcium Mobilization (2-MeSADP) | Human | - | 1.1 | - | ||

| MRS2179 | Human P2Y1 | Radioligand Binding ([33P]MRS2179) | Human | 109 | - | - | |

| Human P2Y1 | Platelet Aggregation (ADP-induced) | Human | - | - | 100 | ||

| Rat P2Y1 | Inhibition of IJP | Rat | - | 13,100 | - |

Table 2: Selectivity Profile of P2Y1 Receptor Antagonists

| Compound | Receptor Target | Assay Type | Species | IC50 (µM) | Notes | Reference |

| MRS2179 | P2X1 | Functional Assay | Rat | 1.15 | Selective over P2X1 | |

| P2X3 | Functional Assay | Rat | 12.9 | Selective over P2X3 | ||

| P2X2, P2X4, P2Y2, P2Y4, P2Y6 | Functional Assay | - | >100 | Highly selective against other P2 receptors |

Signaling Pathways and Visualization

Activation of the P2Y1 receptor by ADP initiates a well-defined intracellular signaling cascade. This pathway is central to the receptor's function in mediating cellular responses.

P2Y1 Receptor Signaling Cascade

The P2Y1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein. Upon agonist binding, Gq activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium is a hallmark of P2Y1 receptor activation and is a key event in downstream cellular processes like platelet shape change.

Caption: P2Y1 receptor signaling cascade initiated by ADP and inhibited by MRS2500.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interaction of antagonists with the P2Y1 receptor.

Intracellular Calcium Mobilization Assay

This assay is fundamental for quantifying the potency of P2Y1 receptor antagonists by measuring their ability to inhibit agonist-induced increases in intracellular calcium.

Objective: To determine the IC50 value of a P2Y1 antagonist (e.g., MRS2500) by measuring its inhibition of agonist-induced calcium release in cells expressing the P2Y1 receptor.

Materials:

-

Cells expressing the P2Y1 receptor (e.g., 1321N1 human astrocytoma cells, human platelets).

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-8 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS).

-

P2Y1 receptor agonist (e.g., 2-MeSADP).

-

P2Y1 receptor antagonist (e.g., MRS2500).

-

Black-walled, clear-bottom 96-well microplates.

-

Fluorescence microplate reader with dual-wavelength excitation/emission capabilities.

Protocol Workflow:

Caption: Workflow for the intracellular calcium mobilization assay.

Detailed Steps:

-

Cell Culture: Seed P2Y1-expressing cells in black-walled, clear-bottom 96-well plates and grow until they reach confluence.

-

Dye Loading: Prepare a loading buffer containing 5 µM Fura-2 AM, 0.02% Pluronic F-127, and 2.5 mM probenecid in HBSS. Remove the culture medium and add 100 µL of the loading buffer to each well. Incubate for 60 minutes at 37°C in the dark.

-

Washing: After incubation, wash the cells twice with HBSS containing probenecid to remove any unloaded dye.

-

Antagonist Incubation: Add serial dilutions of the P2Y1 antagonist (e.g., MRS2500) to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Add a P2Y1 agonist (e.g., 2-MeSADP at its EC80 concentration) to all wells simultaneously using an automated injector. Record the fluorescence signal (excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2) over time.

-

Data Analysis: The ratio of the fluorescence emitted at the two excitation wavelengths is proportional to the intracellular calcium concentration. Determine the peak response for each antagonist concentration. Plot the percentage inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Platelet Aggregation Assay

This assay directly measures the functional consequence of P2Y1 receptor inhibition on its most well-known physiological function.

Objective: To assess the inhibitory effect of P2Y1 antagonists on ADP-induced platelet aggregation in human platelet-rich plasma (PRP) or washed platelets.

Materials:

-

Freshly drawn human blood anticoagulated with citrate.

-

P2Y1 receptor antagonist (e.g., MRS2500).

-

ADP.

-

Saline or appropriate buffer.

-

Aggregometer.

Protocol Workflow:

Caption: Workflow for the platelet aggregation assay.

Detailed Steps:

-

PRP Preparation: Collect venous blood into tubes containing 3.15% sodium citrate. Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Incubation: Place an aliquot of PRP into an aggregometer cuvette with a stir bar. Add the desired concentration of the P2Y1 antagonist (e.g., MRS2500) or vehicle control and incubate for a specified time (e.g., 2-5 minutes) at 37°C.

-

Induction of Aggregation: Add a submaximal concentration of ADP (e.g., 5-10 µM) to the cuvette to induce platelet aggregation.

-

Monitoring: The aggregometer will record the change in light transmission through the PRP suspension over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve. The inhibitory effect of the antagonist is calculated relative to the vehicle control. An IC50 value can be determined by testing a range of antagonist concentrations.

Conclusion

The pharmacological study of the P2Y1 receptor is critical for understanding its role in health and disease, particularly in the context of hemostasis and thrombosis. While the initial compound of interest, this compound, is inappropriate for this target, potent and selective antagonists such as MRS2500 and MRS2179 serve as excellent pharmacological tools. By employing the quantitative data and detailed experimental protocols outlined in this guide, researchers can effectively probe the function of the P2Y1 receptor, characterize novel ligands, and contribute to the development of new therapeutic agents.

References

- 1. bio-techne.com [bio-techne.com]

- 2. P2Y Receptor Antagonists Products: R&D Systems [rndsystems.com]

- 3. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

MRS1334: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1334 is a potent and highly selective antagonist of the human adenosine (B11128) A3 receptor (A3AR).[1] With a high affinity for the hA3R, it serves as a valuable tool for investigating the physiological and pathophysiological roles of this receptor in various in vitro systems. These application notes provide detailed protocols for utilizing this compound in common in vitro assays to characterize its interaction with the A3AR and to study the downstream signaling pathways.

Physicochemical Properties and Storage

| Property | Value | Reference |

| Molecular Weight | 522.56 g/mol | [1][2] |

| Formula | C₃₁H₂₆N₂O₆ | [1][2] |

| Solubility | Soluble to 100 mM in DMSO | |

| Storage | Desiccate at -20°C |

Note: For preparing stock solutions, always refer to the batch-specific molecular weight provided on the product vial and Certificate of Analysis.

Quantitative Data: Binding Affinity and Potency

The following tables summarize the binding affinity (Ki) and functional potency (IC50) of this compound for adenosine receptors from in vitro studies.

Table 1: Binding Affinity (Ki) of this compound

| Receptor Subtype | Ki (nM) | Cell Type/Tissue | Radioligand | Reference |

| Human A3 | 2.69 | - | - | |

| Rat A1 | >100,000 | - | - | |

| Rat A2A | >100,000 | - | - |

Table 2: Functional Potency (IC50) of this compound

| Assay | IC50 (nM) | Cell Line | Agonist Inhibited | Notes |

| cAMP Accumulation | Data not available in search results | - | (e.g., Cl-IB-MECA) | IC50 values are typically determined by measuring the inhibition of agonist-induced reduction of forskolin-stimulated cAMP levels. |

| Cytoneme Formation | - | Neutrophils | 2-Cl-IB-MECA | This compound was shown to inhibit A3AR agonist-stimulated cytoneme formation. |

Signaling Pathways

The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi and Gq proteins. Activation of the A3AR by an agonist initiates downstream signaling cascades that modulate cellular function. This compound, as a selective antagonist, blocks these signaling events.

References

Application Notes and Protocols for the Use of MRS1334 in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals